Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxyethyl group, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with ethyl 4-chloro-4-oxobutanoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl group can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
- Ethyl 4-[cyclopropylamino]-4-oxobutanoate
- Ethyl 4-[2-hydroxyethylamino]-4-oxobutanoate
- Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-butanoate
Comparison: Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H19NO4/c1-2-16-11(15)6-5-10(14)12(7-8-13)9-3-4-9/h9,13H,2-8H2,1H3 |
InChI Key |
PSSREQBTBPPHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCO)C1CC1 |
Origin of Product |
United States |
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